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Introduction
BI-167107 is a high-affinity full agonist for the β2 adrenergic receptor (β2AR), a member of the

G-protein coupled receptor (GPCR) family.[1][2] Originally developed as part of a program to

create third-generation long-acting β2-agonists for treating respiratory diseases like asthma, its

high potency and slow dissociation kinetics made it an invaluable tool for structural biology.[3]

[4] Notably, BI-167107 was instrumental in the crystallization and structural determination of the

active state of the β2AR. This document provides a detailed technical overview of the

selectivity profile of BI-167107, including its interactions with its primary target and various off-

target receptors.

Selectivity and Potency of BI-167107
BI-167107 exhibits a high affinity for the human β2 adrenergic receptor, with a dissociation

constant (Kd) of 84 pM. However, it is not entirely selective for the β2AR. A comprehensive

screening against the Eurofins Safety Panel 44™ revealed interactions with other receptors.

The most significant off-target activities were observed at the β1 adrenergic receptor (β1AR)

and the α1A adrenergic receptor (α1AR).

The following table summarizes the quantitative data on the binding affinities and functional

activities of BI-167107 at its primary target and key off-targets.
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Target Assay Type Parameter Value Species

β2 Adrenergic

Receptor (β2AR)

Radioligand

Binding
Kd 84 pM Human

cAMP

Accumulation
EC50 0.05 nM Not Specified

β1 Adrenergic

Receptor (β1AR)

Agonist

Radioligand

Binding

IC50 3.2 nM Human

α1A Adrenergic

Receptor (α1AR)

Antagonist

Radioligand

Binding

IC50 32 nM Human

5-HT1A Receptor

Agonist

Radioligand

Binding

IC50 1.4 µM Human

5-HT1B

Receptor

Antagonist

Radioligand

Binding

IC50 0.25 µM Human

5-HT Transporter

Antagonist

Radioligand

Binding

IC50 6.1 µM Human

D2S Dopamine

Receptor

Agonist

Radioligand

Binding

IC50 5.9 µM Human

Dopamine

Transporter

Antagonist

Radioligand

Binding

IC50 7.2 µM Human

µ (MOP) Opioid

Receptor

Agonist

Radioligand

Binding

IC50 6.5 µM Human

Signaling Pathway of the β2 Adrenergic Receptor
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The β2 adrenergic receptor is a classical Gs-coupled GPCR. Upon agonist binding, it

undergoes a conformational change that facilitates the activation of the heterotrimeric G protein

Gs. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of

ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger to activate Protein

Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular

response. In smooth muscle cells, this signaling cascade ultimately results in muscle

relaxation.
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β2 Adrenergic Receptor Signaling Pathway

Experimental Protocols
The determination of the selectivity profile of BI-167107 involves several key experimental

methodologies. The primary techniques used are radioligand binding assays and functional

assays such as cAMP accumulation assays.

Radioligand Binding Assay (Competition Assay)
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This assay is used to determine the affinity of a non-radiolabeled compound (like BI-167107)

for a receptor by measuring its ability to compete with a known radioligand.

1. Membrane Preparation:

Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

A constant concentration of a suitable radioligand for the target receptor is incubated with the

membrane preparation.

Increasing concentrations of the unlabeled test compound (BI-167107) are added to

compete for binding to the receptor.

The mixture is incubated at a specific temperature for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes

with the bound radioligand.

The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

The radioactivity retained on the filter is measured using a scintillation counter.

5. Data Analysis:

The data is plotted as the percentage of specific binding of the radioligand versus the

concentration of the competing compound.
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The IC50 value (the concentration of the compound that inhibits 50% of the specific binding

of the radioligand) is determined from the resulting dose-response curve.

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff

equation.
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Radioligand Binding Assay Workflow

cAMP Accumulation Assay
This is a functional assay to measure the ability of a compound to stimulate or inhibit the

production of the second messenger cAMP.

1. Cell Culture and Plating:

Cells expressing the receptor of interest are cultured and seeded into multi-well plates.

2. Compound Incubation:

The cells are treated with various concentrations of the test compound (BI-167107).

For Gi-coupled receptors, cells are often pre-stimulated with forskolin to induce a basal level

of cAMP.

3. Cell Lysis:

After a defined incubation period, the cells are lysed to release the intracellular cAMP.

4. cAMP Detection:

The amount of cAMP in the cell lysate is quantified. This is often done using competitive

immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or

AlphaScreen, where cellular cAMP competes with a labeled cAMP analog for binding to a

specific antibody.

5. Data Analysis:

The signal is measured using a plate reader.

A standard curve is used to determine the concentration of cAMP in each sample.

Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for

antagonists) of the compound.
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Conclusion
BI-167107 is a highly potent agonist of the β2 adrenergic receptor with a complex selectivity

profile. While its primary application has been as a tool in structural biology, a thorough

understanding of its off-target activities is crucial for interpreting experimental results and for

any potential therapeutic development. The methodologies outlined in this document provide a

framework for the comprehensive characterization of the selectivity of novel compounds

targeting GPCRs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b606075?utm_src=pdf-body
https://www.benchchem.com/product/b606075?utm_src=pdf-custom-synthesis
https://2024.sci-hub.se/7296/2dfc849b71d1b081a886e751c0955c4b/flanagan2016.pdf
https://en.wikipedia.org/wiki/Beta-2_adrenergic_receptor
https://www.ahajournals.org/doi/10.1161/01.RES.85.11.1092
https://pubmed.ncbi.nlm.nih.gov/12464929/
https://www.benchchem.com/product/b606075#bi-167107-selectivity-profile
https://www.benchchem.com/product/b606075#bi-167107-selectivity-profile
https://www.benchchem.com/product/b606075#bi-167107-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b606075?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

